1-Pentanone, 4,4-dimethyl-1,3-diphenyl-
Description
Based on related compounds (e.g., 1-Pentanone, 1-(4-methylphenyl) in and 3-Pentanone, 1-hydroxy-1,5-diphenyl in ), the target molecule likely has:
- Molecular formula: C₁₉H₂₂O (inferred from substituents: two phenyl groups at positions 1 and 3, dimethyl groups at position 4).
- Synthesis: Analogous routes to 3-Pentanone, 1-hydroxy-1,5-diphenyl () suggest possible Friedel-Crafts acylation or Grignard reactions with yields up to 99% under optimized conditions .
Properties
CAS No. |
57847-40-2 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C19H22O/c1-19(2,3)17(15-10-6-4-7-11-15)14-18(20)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChI Key |
CACJUWQUSADVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-1-pentene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4,4-dimethyl-1-pentene in the presence of a suitable catalyst such as Raney nickel. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and potential biological activities.
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- The target compound’s higher molecular weight and steric bulk compared to simpler aryl ketones (e.g., 1-phenyl-1-pentanone) suggest lower solubility in polar solvents and higher thermal stability .
- Boiling points for diphenyl-substituted ketones are extrapolated from 5-(dimethylamino)-4,4-dimethyl-1,5-bis(4-methylphenyl)pentan-1-one (), which has a reported boiling point of ~473.79°C .
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